molecular formula C20H25N3O4S B2605377 6-benzenesulfonamido-N-(4-acetamidophenyl)hexanamide CAS No. 879593-50-7

6-benzenesulfonamido-N-(4-acetamidophenyl)hexanamide

Cat. No.: B2605377
CAS No.: 879593-50-7
M. Wt: 403.5
InChI Key: APTPPZOFJLVVLX-UHFFFAOYSA-N
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Description

6-Benzenesulfonamido-N-(4-acetamidophenyl)hexanamide is a synthetic small molecule characterized by a hexanamide backbone with a benzenesulfonamido group at the 6-position and an N-(4-acetamidophenyl) substituent. The 4-acetamidophenyl group may improve solubility and modulate pharmacokinetic profiles.

Properties

IUPAC Name

N-(4-acetamidophenyl)-6-(benzenesulfonamido)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-16(24)22-17-11-13-18(14-12-17)23-20(25)10-6-3-7-15-21-28(26,27)19-8-4-2-5-9-19/h2,4-5,8-9,11-14,21H,3,6-7,10,15H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTPPZOFJLVVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCCCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzenesulfonamido-N-(4-acetamidophenyl)hexanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzenesulfonamide Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.

    Attachment of the Hexanamide Chain: The benzenesulfonamide intermediate is then reacted with a hexanoyl chloride in the presence of a base to form the hexanamide derivative.

    Introduction of the Acetamidophenyl Group: Finally, the hexanamide derivative is reacted with 4-acetamidophenylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-benzenesulfonamido-N-(4-acetamidophenyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 6-benzenesulfonamido-N-(4-acetamidophenyl)hexanamide consists of a benzenesulfonamide group attached to a hexanamide chain, with an acetamidophenyl group as a substituent. Its molecular formula is C22H30N4O6S2C_{22}H_{30}N_{4}O_{6}S_{2}. The synthesis typically involves several key steps:

  • Formation of the Benzenesulfonamide Intermediate : This is achieved by reacting benzenesulfonyl chloride with an appropriate amine.
  • Attachment of the Hexanamide Chain : The intermediate is then reacted with hexanoyl chloride in the presence of a base.
  • Introduction of the Acetamidophenyl Group : Finally, the hexanamide derivative is reacted with 4-acetamidophenylamine to yield the target compound.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new compounds with desired properties.

Biology

  • Enzyme Inhibition : Research indicates that this compound exhibits potent inhibitory activity against specific enzymes, notably acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are critical in various biological processes and are targeted for therapeutic interventions in conditions such as Alzheimer's disease and obesity.

Medicine

  • Therapeutic Properties : The compound has been explored for its potential therapeutic properties, including:
    • Anti-inflammatory Effects : Demonstrated significant anti-inflammatory properties in preclinical models, inhibiting carrageenan-induced paw edema in rats by up to 94.69% at certain time points.
    • Antimicrobial Activity : Evaluated for antimicrobial efficacy against various pathogens, showing a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus.
    • Cytotoxicity Studies : In vitro studies on neuroblastoma cell lines indicated that while the compound is effective against target enzymes, careful evaluation of cytotoxicity is required to ensure safety for therapeutic use.

Industry

  • Specialty Chemicals Development : Utilized in the development of specialty chemicals and materials due to its unique structural properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:

  • Inhibition Studies : Compounds similar to this compound have shown strong inhibition constants (KIs) in the nanomolar range for AChE and CAs, indicating strong potential as therapeutic agents.
  • Comparative Analysis : Similar compounds were analyzed for their structural similarities and differences in biological activity, highlighting the unique properties of this specific compound.

Mechanism of Action

The mechanism of action of 6-benzenesulfonamido-N-(4-acetamidophenyl)hexanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Variations at the 6-Position

Key analogues differ in substituents at the hexanamide’s 6-position, influencing physicochemical and biological properties:

Compound Name 6-Position Substituent Key Properties/Applications
ω-N3-C6-Cer (4) Azide (-N3) Click chemistry applications; membrane model studies
6-Acetamido-N-(4-(2-propylhydrazinecarbonyl)benzyl)hexanamide (229k) Acetamido (-NHCOCH3) HDAC modulation; anticancer activity
Target Compound Benzenesulfonamido (-SO2NH-C6H5) Potential enzyme inhibition; enhanced binding stability
  • Azide vs. Benzenesulfonamido : The azide group in ω-N3-C6-Cer (4) enables bioorthogonal click reactions, whereas the benzenesulfonamido group in the target compound may enhance interactions with enzymes (e.g., carbonic anhydrase inhibitors) due to its sulfonamide pharmacophore .
  • Acetamido vs.

N-Substituent Modifications

The N-terminal substituent significantly impacts biological activity and pharmacokinetics:

Compound Name N-Substituent Biological Relevance
ω-N3-C6-Cer (4) Ceramide-like lipid anchor Lipid bilayer integration; membrane studies
229k 4-(2-Propylhydrazinecarbonyl)benzyl HDAC binding; hydrazine moiety for chelation
Target Compound 4-Acetamidophenyl Enhanced solubility; potential for CNS penetration
  • The ceramide-like substituent in ω-N3-C6-Cer (4) facilitates lipid membrane integration, contrasting with the 4-acetamidophenyl group’s polar nature, which may favor aqueous solubility and blood-brain barrier penetration .
  • The benzyl hydrazine group in 229k supports HDAC inhibition via metal coordination, whereas the acetamidophenyl group in the target compound could engage in π-π stacking or hydrogen bonding with biological targets .

Physicochemical Properties

Property ω-N3-C6-Cer (4) 229k Target Compound
Molecular Weight (g/mol) ~600 ~450 ~500 (estimated)
LogP (Predicted) 5.2 2.8 3.5 (estimated)
Solubility Low (lipid-soluble) Moderate (aqueous) Moderate (aqueous)
  • The target compound’s benzenesulfonamido group likely reduces LogP compared to ω-N3-C6-Cer (4), balancing lipid and aqueous solubility.

Biological Activity

6-benzenesulfonamido-N-(4-acetamidophenyl)hexanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzenesulfonamide Intermediate : This is achieved by reacting benzenesulfonyl chloride with an appropriate amine.
  • Attachment of the Hexanamide Chain : The intermediate is then reacted with hexanoyl chloride in the presence of a base.
  • Introduction of the Acetamidophenyl Group : Finally, the hexanamide derivative is reacted with 4-acetamidophenylamine to yield the target compound.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against specific enzymes, notably acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are critical in various biological processes and are targeted for therapeutic interventions in conditions such as Alzheimer's disease and obesity.

  • Inhibition Potency : The compound has been shown to have inhibition constants (KIs) in the nanomolar range for AChE and CAs, indicating strong potential as a therapeutic agent .

Therapeutic Applications

  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in preclinical models. For instance, it inhibited carrageenan-induced paw edema in rats, achieving up to 94.69% inhibition at certain time points .
  • Antimicrobial Activity : It has also been evaluated for its antimicrobial efficacy against various pathogens. Notably, it exhibited a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Studies : In vitro studies on neuroblastoma cell lines indicated that while the compound is effective against target enzymes, it also requires careful evaluation of cytotoxicity to ensure safety for therapeutic use .

The mechanism by which this compound exerts its biological effects primarily involves binding to the active sites of target enzymes, inhibiting their activity. This interaction disrupts various biochemical pathways, leading to the desired therapeutic effects.

  • Binding Studies : Docking studies have provided insights into the binding modes between this compound and target enzymes, reinforcing its potential as a multi-target inhibitor .

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:

StudyFindings
Identified as potent AChE and CA inhibitors with nanomolar KIs; effective in neuroblastoma cell lines with low cytotoxicity.
Demonstrated strong anti-inflammatory activity in vivo; significant antimicrobial effects against multiple bacterial strains.
Explored structure-activity relationships (SAR), leading to analogs with improved potency and selectivity for enzyme inhibition.

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